molecular formula C18H21ClN2 B4589163 [2-(1H-indol-3-yl)ethyl](2-phenylethyl)amine hydrochloride

[2-(1H-indol-3-yl)ethyl](2-phenylethyl)amine hydrochloride

Cat. No.: B4589163
M. Wt: 300.8 g/mol
InChI Key: HMMCPLSVTHCDOB-UHFFFAOYSA-N
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Description

[2-(1H-indol-3-yl)ethyl](2-phenylethyl)amine hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2 and its molecular weight is 300.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.1393264 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives are integral to a myriad of biological processes and have substantial pharmacological significance. They form the backbone of many natural products, pharmaceuticals, and are used in the synthesis of various bioactive molecules. For example, indole derivatives are pivotal in synthesizing tryptophan and related compounds, which are essential in studying neurotransmission, cellular signaling, and metabolic pathways in both eukaryotic and prokaryotic organisms (Taber & Tirunahari, 2011).

Phenylethylamines and Their Applications

Phenylethylamines have a broad range of applications, particularly in the development of pharmaceuticals and as a key focus in neurochemical research. They are foundational in synthesizing stimulants, antidepressants, and other psychoactive compounds. The pharmacological interest in phenylethylamines is largely due to their effects on the central nervous system, impacting mood, cognition, and physical well-being.

Potential Research Applications

Given the structural components of "2-(1H-indol-3-yl)ethylamine hydrochloride," the compound may be involved in research areas focused on:

  • Pharmacological Synthesis: The creation of novel therapeutic agents, especially those targeting the central nervous system, psychiatric disorders, or cancer.
  • Biochemical Research: Studying cellular signaling pathways, particularly those involving serotonin receptors, given the indole moiety's resemblance to serotonin.
  • Material Science: Development of novel materials or molecular sensors, leveraging the unique electronic properties of the indole ring system.
  • Agricultural Chemistry: Exploring plant growth regulators and pesticides, as both indole and phenylethylamine structures mimic or interfere with natural plant hormones and neurotransmitters.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.ClH/c1-2-6-15(7-3-1)10-12-19-13-11-16-14-20-18-9-5-4-8-17(16)18;/h1-9,14,19-20H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMCPLSVTHCDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.